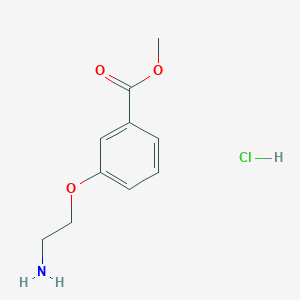
3-(3,5-Difluoro-phenyl)-propenal
Descripción general
Descripción
“3-(3,5-Difluoro-phenyl)-propionic acid” is a compound that is used as an intermediate in pharmaceuticals . It’s also known as “3,5-Difluorohydrocinnamic acid” and "3-(3,5-Difluorophenyl)propanoic acid" .
Synthesis Analysis
While the exact synthesis process for “3-(3,5-Difluoro-phenyl)-propenal” is not available, related compounds such as “3-(3,5-Difluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester” have been synthesized and studied.
Molecular Structure Analysis
The molecular structure of “3-(3,5-Difluoro-phenyl)-propionic acid” has a molecular formula of C9H8F2O2 and a molecular weight of 186.158 .
Aplicaciones Científicas De Investigación
Photophysical Properties and Material Applications
- Fluorinated Phenyl Compounds in Photophysical Applications : The synthesis and photophysical characterization of fluorinated benzene compounds, demonstrating their significant solvent-dependent emission wavelengths, suggest the potential of structurally similar compounds like "3-(3,5-Difluoro-phenyl)-propenal" in developing materials with tailored optical properties (Krebs & Spanggaard, 2002).
- Luminescent Materials : The development of near-infrared luminescent materials through ligand-mediated excitation, incorporating phenyl-propenal structures, indicates the compound's potential in creating advanced luminescent materials for technological applications (Jing Feng et al., 2009).
Biological Interactions and Applications
- Effects on Macrophage Signaling : A study demonstrated that 3-phenyl-propenal, structurally related to "3-(3,5-Difluoro-phenyl)-propenal," influences the expression of toll-like receptors and downstream signaling components in murine macrophages. This finding suggests potential applications in modulating immune responses and understanding inflammatory processes (Bao-sheng Zhao et al., 2008).
Chemical Synthesis and Catalysis
- Catalysis in Organic Synthesis : Research involving the use of phenanthroline-ligated perfluoroalkyl copper reagents highlights the role of phenyl-propenal derivatives in facilitating catalytic reactions, suggesting the utility of "3-(3,5-Difluoro-phenyl)-propenal" in developing new catalytic systems for organic synthesis (Michael G. Mormino et al., 2014).
Environmental and Analytical Chemistry
- pH-Sensitive Probes : Indole-based pH probes incorporating fluorinated phenyl structures exhibit ratiometric fluorescence behavior, making them suitable for intracellular imaging and pH monitoring in biological systems. This application underscores the compound's potential in environmental sensing and biomedical diagnostics (Ming Nan et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-(3,5-difluorophenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-6H/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJNIOGUAYENEA-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C=CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)/C=C/C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,5-difluorophenyl)prop-2-enal | |
CAS RN |
405937-99-7 | |
| Record name | (2E)-3-(3,5-difluorophenyl)prop-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Thieno[2,3-d]thiazol-2-amine](/img/structure/B3135850.png)
![ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3135870.png)
![2-[(2S)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3135871.png)




![Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B3135898.png)



![4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B3135927.png)